The molecular structure of 4-ethyl-3-hydroxyhept-6-enoic acid (Fig. 1) comprises a hept-6-enoic acid backbone with an ethyl group at C4 and a hydroxyl group at C3. Key bonding features include:
Bond Lengths and Angles:
Isomerism in this compound arises from variations in functional group placement or double bond position:
| Isomer | Key Differences | Boiling Point (°C) | Solubility (g/100 mL) |
|---|---|---|---|
| 4-Ethyl-3-hydroxyhept-5-enoic acid | Double bond at C5–C6 | 215 | 2.1 |
| 3-Ethyl-4-hydroxyhept-6-enoic acid | Ethyl and hydroxyl group positions swapped | 208 | 1.8 |
| 4-Ethyl-3-hydroxyheptanoic acid | Saturated backbone (no double bond) | 225 | 3.4 |
The presence of the C6–C7 double bond reduces boiling points compared to saturated analogs due to decreased van der Waals interactions.
The compound exhibits two chiral centers at C3 and C4, yielding four possible stereoisomers:
Absolute Configuration:
Traditional approaches to synthesizing 4-ethyl-3-hydroxyhept-6-enoic acid often involve multi-step sequences starting from readily available aldehydes or esters. One documented method begins with ethyl 4-ethyl-3-hydroxyhept-6-enoate, which undergoes saponification under basic conditions. In a representative procedure, the ethyl ester is dissolved in a methanolic potassium hydroxide solution and stirred overnight at room temperature [2]. Subsequent acidification with hydrochloric acid yields the free acid with a reported overall yield of 460 g after distillation [3].
Another route leverages hydroformylation of 1,5-hexadiene with carbon monoxide to produce hept-6-enal, a precursor that can be further functionalized. For instance, hydroformylation at 50 psi and 80°C generates a 65:35 mixture of hept-6-enal and 2-methyl-hex-5-enal [3]. This aldehyde intermediate may undergo Knoevenagel condensation with malonic acid derivatives to introduce the carboxylic acid moiety, though direct evidence for this specific application remains limited [6].
Recent advances in asymmetric catalysis have enabled more efficient routes to β-hydroxy acids. The allenoate-Claisen rearrangement, catalyzed by doubly axially chiral phosphate (DAP) sodium salts, exemplifies a stereocontrolled method for constructing vicinal stereocenters [5]. While this technique has not been explicitly applied to 4-ethyl-3-hydroxyhept-6-enoic acid, its success in generating β-amino-γ,δ-disubstituted esters with up to 95% enantiomeric excess (ee) suggests potential adaptability [5]. Key to this approach is the stabilization of zwitterionic intermediates through noncovalent interactions with the chiral phosphate catalyst, which could theoretically guide the formation of the C3 hydroxyl and C4 ethyl groups [5].
Transition metal-catalyzed hydroesterification represents another promising avenue. For example, palladium complexes have been used to convert alkenes into β-hydroxy esters, though substrate-specific modifications would be required to install the ethyl and alkenyl substituents [6].
Optimizing yield and stereoselectivity in 4-ethyl-3-hydroxyhept-6-enoic acid synthesis hinges on several factors:
| Parameter | Traditional Route [2] [3] | Catalytic Route [5] |
|---|---|---|
| Solvent | Methanol/water | Toluene/DMSO |
| Temperature | 25–80°C | –20°C to 25°C |
| Enantiomeric Excess | Not reported | Up to 95% |
The stereoselective synthesis of 4-ethyl-3-hydroxyhept-6-enoic acid faces two primary hurdles:
Current strategies to mitigate these issues include using bulky protecting groups for the hydroxyl moiety and low-temperature reaction conditions to suppress undesired isomerization [2] [5]. However, scalable solutions remain elusive, particularly for industrial-scale production.
The thermodynamic stability of 4-Ethyl-3-hydroxyhept-6-enoic acid stems from its unique molecular architecture, which features a heptenoic acid backbone with strategic substitutions that influence its overall energy profile [1]. The compound exhibits a molecular weight of 172.22 g/mol and maintains structural integrity through intramolecular and intermolecular interactions involving its functional groups [2].
From a theoretical perspective, the compound's stability can be analyzed through several thermodynamic parameters. The presence of both hydroxyl and carboxyl functional groups creates opportunities for hydrogen bonding, which significantly contributes to molecular stability [3]. The ethyl substituent at position 4 and the terminal alkene functionality introduce conformational flexibility while maintaining overall structural coherence [1].
Computational analysis using density functional theory methods, particularly the M06-2X functional with 6-311G(d,p) basis set, provides reliable estimates for thermodynamic properties [4]. Similar hydroxylated fatty acids demonstrate enthalpy of formation values ranging from -400 to -600 kJ/mol, suggesting that 4-Ethyl-3-hydroxyhept-6-enoic acid would exhibit comparable thermodynamic stability [5]. The compound's conformational landscape likely contains multiple stable conformers within a 4 kcal/mol energy range, consistent with related hydroxylated carboxylic acids [4].
| Thermodynamic Parameter | Estimated Value | Method/Basis |
|---|---|---|
| Molecular Weight | 172.22 g/mol | Experimental [1] |
| Estimated pKa | 4.8 ± 0.3 | Structure-activity relationship |
| Conformational Stability | ~4 kcal/mol range | DFT predictions |
| Hydrogen Bonding Capability | Strong | OH and COOH groups |
The partition coefficient (LogP) of 4-Ethyl-3-hydroxyhept-6-enoic acid reflects its amphiphilic nature, balancing hydrophilic carboxylic acid and hydroxyl groups with lipophilic alkyl and alkene components [6]. Based on structural similarities with related compounds, the estimated LogP value ranges between 1.5-2.0, indicating moderate lipophilicity [6].
The ethyl ester derivative of this compound exhibits a LogP of 2.13, providing insight into the parent acid's partition behavior [6]. The presence of the free carboxylic acid group in the parent compound would decrease the LogP value compared to its ester counterpart, as carboxylic acids generally exhibit lower lipophilicity than their corresponding esters [6].
Solubility characteristics vary significantly across different solvent systems. In aqueous environments, the compound demonstrates moderate solubility (1-10 g/L) due to the ionizable carboxylic acid group and hydrogen-bonding hydroxyl functionality [6]. Organic solvents such as ethanol and dichloromethane provide high solubility (>50 g/L) due to favorable interactions with both polar and nonpolar regions of the molecule [6].
| Solvent System | Estimated Solubility | LogP Estimate |
|---|---|---|
| Water (25°C) | Moderate (1-10 g/L) | ~1.5-2.0 |
| Ethanol | High (>50 g/L) | N/A |
| Dichloromethane | High (>50 g/L) | N/A |
| Hexane | Low (<1 g/L) | N/A |
| Buffer (pH 7.4) | High (ionized form) | ~0.5 (ionized) |
The pH-dependent solubility behavior is particularly relevant, as the compound exists predominantly in its ionized form at physiological pH (7.4), significantly enhancing aqueous solubility through electrostatic interactions with water molecules [7].
The acid-base behavior of 4-Ethyl-3-hydroxyhept-6-enoic acid is primarily governed by its carboxylic acid functional group, which undergoes proton dissociation according to the Henderson-Hasselbalch relationship [7]. The estimated pKa value of 4.8 ± 0.3 places this compound within the typical range for substituted carboxylic acids [3].
The pKa determination relies on computational approaches using atomic charge descriptors, particularly Natural Population Analysis (NPA) charges calculated with density functional theory methods [8]. The M06L/6-311G(d,p) level of theory combined with the SMD solvation model provides accurate pKa predictions for carboxylic acids, achieving correlation coefficients (R²) of 0.955 with experimental values [8].
Structural factors influencing the pKa include the electron-donating effects of the ethyl substituent and hydroxyl group, which slightly increase the pKa compared to simple aliphatic carboxylic acids [3]. The terminal alkene group provides minimal electronic influence due to its distance from the carboxylic acid center [3].
The acid dissociation equilibrium can be expressed as:
$$ \text{R-COOH} \rightleftharpoons \text{R-COO}^- + \text{H}^+ $$
where the equilibrium constant Ka relates to pKa through:
$$ \text{pKa} = -\log_{10}(\text{Ka}) $$
| Structural Feature | Effect on pKa | Magnitude |
|---|---|---|
| Carboxylic acid group | Base pKa | ~4.7 |
| Ethyl substituent | Electron donation | +0.1 to +0.2 |
| Hydroxyl group | Electron donation | +0.1 to +0.2 |
| Alkene group | Minimal effect | ±0.05 |
| Overall estimated pKa | Combined effects | 4.8 ± 0.3 |
Molecular dynamics simulations provide detailed insights into the conformational behavior, solvation dynamics, and intermolecular interactions of 4-Ethyl-3-hydroxyhept-6-enoic acid [9] [10]. Computational protocols typically employ all-atom force fields such as CHARMM27 or OPLS-AA, which accurately represent the electrostatic and van der Waals interactions crucial for fatty acid behavior [11].
Simulation parameters for optimal results include temperature control at 298.15 K using Langevin dynamics, pressure regulation at 1 atmosphere through the NPT ensemble, and long-range electrostatic calculations via the Particle Mesh Ewald method [9]. The TIP3P water model provides appropriate solvation for aqueous systems, while simulation times of 100-500 nanoseconds ensure adequate sampling of conformational space [10].
Key observations from molecular dynamics studies of similar hydroxylated fatty acids include hydrogen bond formation between the carboxyl and hydroxyl groups with water molecules and protein residues [9]. The carboxyl head group exhibits dynamic behavior, alternating between different hydrogen-bonding partners throughout the simulation trajectory [9].
Root mean square fluctuation (RMSF) analysis reveals that the alkyl chain portion maintains relatively stable conformations, while the terminal alkene introduces additional flexibility [9]. The presence of the hydroxyl group at position 3 creates a preferred binding site for polar interactions, influencing the molecule's orientation in biological environments [9].
| Simulation Parameter | Recommended Value |
|---|---|
| Temperature (K) | 298.15 (room temperature) |
| Pressure (atm) | 1.0 |
| Simulation Time | 100-500 ns |
| Ensemble | NPT (isothermal-isobaric) |
| Water Model | TIP3P or SPC/E |
| Force Field | CHARMM27/OPLS-AA |
| Cutoff Distance (Å) | 12.0 |
Computational modeling frameworks combining quantum mechanical calculations with molecular dynamics simulations enable comprehensive characterization of 4-Ethyl-3-hydroxyhept-6-enoic acid properties [12] [13]. These approaches facilitate prediction of thermodynamic stability, solvation behavior, and chemical reactivity, providing valuable insights for pharmaceutical and biochemical applications [14].